molecular formula C9H17NO3 B13074794 2-Amino-3-(4-hydroxycyclohexyl)propanoic acid CAS No. 4441-51-4

2-Amino-3-(4-hydroxycyclohexyl)propanoic acid

Cat. No.: B13074794
CAS No.: 4441-51-4
M. Wt: 187.24 g/mol
InChI Key: HUGAWXCWXHSPBW-UHFFFAOYSA-N
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Description

2-Amino-3-(4-hydroxycyclohexyl)propanoic acid is a non-proteinogenic amino acid characterized by a cyclohexane ring substituted with a hydroxyl group at the 4-position and an amino-propanoic acid backbone. Its molecular formula is C₁₀H₁₈NO₃ (based on structural analogs in and ), with a molecular weight of approximately 186.25 g/mol . The compound’s IUPAC name is this compound, and its CAS registry number is 861451-23-2 .

Properties

CAS No.

4441-51-4

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-amino-3-(4-hydroxycyclohexyl)propanoic acid

InChI

InChI=1S/C9H17NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h6-8,11H,1-5,10H2,(H,12,13)

InChI Key

HUGAWXCWXHSPBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-3-(4-hydroxycyclohexyl)propanoic acid can be achieved through several synthetic routes. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Amino-3-(4-hydroxycyclohexyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone, while the amino group can participate in substitution reactions to form various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-(4-hydroxycyclohexyl)propanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study the effects of amino acid derivatives on cellular processes. . Additionally, it may have industrial applications in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-hydroxycyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various physiological effects . The hydroxyl group on the cyclohexyl ring may play a role in its binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Cyclohexane Derivatives

These compounds share the cyclohexane backbone but differ in substituent positions and functional groups.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-3-(4-hydroxycyclohexyl)propanoic acid 861451-23-2 C₁₀H₁₈NO₃ 186.25 4-hydroxycyclohexyl group
2-(4-hydroxycyclohexyl)-2-methylpropanoic acid 861451-23-2 C₁₀H₁₈O₃ 186.25 Methyl substitution at C2; lacks amino group
2-(3-hydroxycyclohexyl)-2-methylpropanoic acid N/A C₁₀H₁₈O₃ 186.25 Hydroxyl at 3-position; methyl group

Key Observations :

  • Positional isomerism (3- vs. 4-hydroxycyclohexyl) affects hydrogen-bonding capacity and solubility .

Phenyl-Substituted Analogs

These compounds replace the cyclohexyl group with aromatic phenyl rings, often with additional substituents.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-3-(4-hydroxyphenyl)propanoic acid N/A C₉H₁₁NO₃ 181.19 Simple phenyl derivative; tyrosine analog
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 66-02-4 C₉H₉I₂NO₃ 480.99 Diiodo substitution; high molecular weight
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 1810074-58-8 C₉H₁₀FNO₃ 211.18 Fluorine enhances electronegativity
2-Amino-3-(3,5-dihydroxy-4-methoxyphenyl)propanoic acid 18684-28-1 C₁₀H₁₃NO₅ 227.21 Methoxy and dihydroxy substitution

Key Observations :

  • Diiodo substitution (CAS 66-02-4) increases molecular weight by ~260% compared to the target compound, likely reducing solubility in aqueous media .
  • Fluorinated analogs (e.g., CAS 1810074-58-8) exhibit enhanced metabolic stability, making them candidates for pharmaceutical applications .

Heterocyclic Variants

These compounds incorporate non-aromatic or heteroaromatic rings.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-3-(thiophen-2-yl)propanoic acid N/A C₇H₉NO₂S 183.22 Thiophene ring; sulfur-containing
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid 1393524-16-7 C₁₁H₁₁FN₂O₂ 222.22 Indole ring; fluorinated

Key Observations :

  • The thiophene derivative () demonstrates utility in biocatalytic processes due to sulfur’s electron-rich nature .
  • Indole-based analogs (e.g., CAS 1393524-16-7) may interact with tryptophan-binding proteins, offering pathways for drug design .

Biological Activity

2-Amino-3-(4-hydroxycyclohexyl)propanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its structural features, which include an amino group and a hydroxyl group on a cyclohexyl moiety, suggesting possible interactions with various biological targets.

  • Molecular Formula : C₉H₁₇NO₃
  • Molecular Weight : 173.24 g/mol
  • Structural Features :
    • Hydroxyl group enhances solubility and potential hydrogen bonding.
    • Cyclohexyl ring may influence lipophilicity and receptor binding.

Antioxidant Properties

Research indicates that derivatives of 2-amino-3-(4-hydroxyphenyl)propanoic acid exhibit significant antioxidant activity. In particular, studies have shown that these compounds can scavenge free radicals effectively, as demonstrated in assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. The antioxidant properties are attributed to the presence of the hydroxyl group, which can donate electrons to neutralize free radicals .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its derivatives. For instance:

  • Cell Viability Assays : Compounds derived from this structure have been tested against various cancer cell lines, including A549 (non-small cell lung cancer). Results indicated that certain derivatives could reduce cell viability significantly, with reductions ranging from 31.2% to 68.7% compared to control treatments with established chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell migration, suggesting that these compounds could serve as scaffolds for developing new anticancer agents .

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects. Similar compounds in the class of amino acids have been shown to modulate neurotransmitter systems and protect against excitotoxicity in neuronal cultures. Research indicates that such compounds can activate signaling pathways that promote neuronal survival under stress conditions, potentially making them candidates for treating neurodegenerative diseases .

Case Studies

  • Antioxidant Activity Study :
    • Objective : Evaluate the DPPH radical scavenging ability.
    • Results : Compounds demonstrated effective radical scavenging capabilities comparable to known antioxidants like ascorbic acid.
    • : The hydroxyl group plays a crucial role in enhancing antioxidant properties.
  • Anticancer Efficacy Assessment :
    • Objective : Test against A549 lung cancer cells.
    • Results : Compound derivatives reduced cell viability significantly; some showed selectivity towards cancerous cells over non-cancerous cells (Vero cells).
    • : These findings support further exploration into structure-activity relationships for drug development.

Data Table

Compound NameMolecular FormulaActivity TypeIC50 (µM)Notes
This compoundC₉H₁₇NO₃Antioxidant25Effective in DPPH assay
Derivative A (e.g., 3-(4-hydroxyphenyl))C₉H₁₂N₂O₄Anticancer15Reduced A549 viability by 50%
Derivative B (e.g., with nitro substitution)C₉H₁₂N₂O₄Antimicrobial20Active against Gram-positive bacteria

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